Irbesartan-d3
Description
Contextualizing Deuterated Active Pharmaceutical Ingredients in Academic Research
The use of deuterated compounds is a well-established practice in academic and industrial pharmaceutical research, providing invaluable insights that would be difficult to obtain through other means.
Stable isotope labeling is a critical technique that offers detailed insights into the behavior of drugs within biological systems. researchgate.net This method involves the incorporation of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into drug molecules to trace their absorption, distribution, metabolism, and excretion (ADME) pathways. researchgate.net One of the most prominent applications of deuterated compounds, including Irbesartan-d3, is their use as internal standards in quantitative bioanalysis. nih.gov The near-identical chemical properties to the unlabeled analyte, coupled with a distinct mass difference, allow for precise and accurate quantification of the parent drug in complex biological matrices like plasma and urine using techniques such as liquid chromatography-mass spectrometry (LC-MS).
Beyond their role as internal standards, stable isotope-labeled compounds are instrumental in metabolic profiling studies. By administering a deuterated version of a drug, researchers can readily distinguish drug-related metabolites from endogenous compounds in mass spectrometry analysis, facilitating the identification and structural elucidation of metabolic products. This information is crucial for understanding the biotransformation of a drug and identifying potentially active or toxic metabolites.
The foundational principle behind the utility of deuteration lies in the "kinetic isotope effect" (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium. researchgate.net Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step can be significantly slowed when a deuterium atom is substituted at that position.
This seemingly subtle modification can lead to several advantageous changes in a drug's properties:
Improved Metabolic Stability: By strategically placing deuterium at sites of metabolic oxidation, the rate of drug metabolism can be reduced. This can lead to a longer drug half-life, increased systemic exposure (Area Under the Curve - AUC), and potentially a reduced dosing frequency, which can improve patient compliance. researchgate.net
Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can lead to the formation of reactive or toxic metabolites. Deuteration can alter metabolic pathways, shunting metabolism away from the formation of these undesirable products and potentially improving the drug's safety profile.
Enhanced Bioavailability: For drugs that undergo significant first-pass metabolism in the liver, deuteration can decrease the extent of this premature breakdown, leading to a higher proportion of the administered dose reaching systemic circulation in its active form.
| Advantage | Underlying Principle | Potential Research Outcome |
|---|---|---|
| Improved Metabolic Stability | Kinetic Isotope Effect (Stronger C-D bond) | Longer half-life, increased drug exposure (AUC) |
| Reduced Toxic Metabolite Formation | Altered metabolic pathways | Improved safety profile |
| Enhanced Bioavailability | Decreased first-pass metabolism | Increased systemic drug concentration |
| Internal Standard for Bioanalysis | Distinct mass, similar chemical properties | Accurate quantification of the parent drug |
Overview of Irbesartan (B333) and the Rationale for Deuterated Analog Research
Irbesartan is a potent and selective angiotensin II receptor blocker (ARB) used for the treatment of hypertension. nih.gov It exerts its therapeutic effect by blocking the vasoconstrictor and aldosterone-secreting effects of angiotensin II. nih.gov The study of its deuterated analog, this compound, is driven by the need for precise analytical methods and a deeper understanding of its pharmacology.
Angiotensin II receptor blockers (ARBs) are a cornerstone in the management of cardiovascular diseases. nih.gov In preclinical and mechanistic studies, ARBs have been instrumental in elucidating the role of the renin-angiotensin system (RAS) in various physiological and pathological processes. These compounds have been used to investigate the effects of angiotensin II on blood pressure regulation, cardiac and vascular remodeling, and renal function. nih.gov The high selectivity of ARBs for the AT1 receptor subtype allows researchers to dissect the specific pathways mediated by this receptor.
While extensive research has been conducted on irbesartan, the specific contributions of its deuterated analog, this compound, are primarily centered on its application as an internal standard in pharmacokinetic and bioequivalence studies. The development of robust and reliable analytical methods is paramount for accurately determining the concentration of irbesartan in biological samples.
In a pharmacokinetic study of irbesartan in hypertensive children and adolescents, a stable isotope-labeled analog of irbesartan was used as an internal standard for the LC-MS/MS assay. fda.gov This ensured the precision and accuracy of the measurements of irbesartan concentrations in plasma samples, which is critical for determining key pharmacokinetic parameters such as Cmax (maximum concentration), AUC (area under the curve), and half-life. fda.gov
Data adapted from an FDA clinical pharmacology review, where a stable isotope analog was used as an internal standard. fda.govThe use of this compound as an internal standard is also crucial in bioequivalence studies comparing different formulations of irbesartan. researchgate.net By providing a reliable reference, researchers can confidently assess whether a generic formulation performs comparably to the innovator product in terms of rate and extent of absorption. researchgate.net
The primary chemical distinction between this compound and irbesartan is the substitution of three hydrogen atoms with three deuterium atoms. This substitution results in a slight increase in the molecular weight of this compound compared to irbesartan.
The primary research implication of these distinctions is the utility of this compound as a tool for enhancing the precision and reliability of analytical methodologies in pharmaceutical research. Its role as an internal standard ensures that studies on the pharmacokinetics, bioavailability, and bioequivalence of irbesartan are conducted with the highest degree of accuracy, thereby supporting the development and regulatory approval of safe and effective irbesartan-containing products.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1185120-76-6 |
|---|---|
Molecular Formula |
C25H28N6O |
Molecular Weight |
431.558 |
IUPAC Name |
3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-(4,4,4-trideuteriobutyl)-1,3-diazaspiro[4.4]non-1-en-4-one |
InChI |
InChI=1S/C25H28N6O/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30)/i1D3 |
InChI Key |
YOSHYTLCDANDAN-FIBGUPNXSA-N |
SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Synonyms |
2-Butyl-3-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one-d3; |
Origin of Product |
United States |
Chemical Synthesis and Deuterium Incorporation Strategies for Irbesartan D3
Methodologies for the Chemical Synthesis of the Irbesartan (B333) Core Structure
The synthesis of Irbesartan, a complex non-peptide angiotensin II receptor antagonist, involves the construction of a unique spirocyclic imidazolinone ring system coupled to a functionalized biphenyl (B1667301) tetrazole moiety. mdpi.comresearcher.life
A common synthetic sequence is initiated from 1-aminocyclopentanecarboxamide, which is reacted with valeroyl chloride to yield an N-acylated intermediate. This intermediate then undergoes cyclization to form the spirocyclic imidazolinone core, 2-butyl-1,3-diaza-spiro researchgate.netresearchgate.netnon-1-en-4-one (Intermediate I). google.com This core is subsequently alkylated with 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (Intermediate II). acgpubs.orggoogle.com The final key step is the [2+3] cycloaddition of the nitrile group with an azide (B81097) source to form the characteristic tetrazole ring, yielding Irbesartan. mdpi.com Historically, this transformation was often accomplished using organotin reagents like tributyltin azide, which can require long reaction times and pose toxicity and removal challenges. acgpubs.orggoogle.com An alternative involves the direct use of sodium azide with a dipolar aprotic solvent. google.com
The key steps in a representative established synthesis are:
Formation of the Spiro-imidazolinone: Reaction of 1-aminocyclopentane carboxamide with valeroyl chloride, followed by cyclization.
N-Alkylation: Condensation of the spiro-imidazolinone intermediate with 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, often using a strong base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF). acgpubs.orgrasayanjournal.co.in
Tetrazole Formation: Cycloaddition of the nitrile group using an azide, such as tributyltin azide or sodium azide, to complete the synthesis of the Irbesartan molecule. google.com
Concerns over the safety, environmental impact, cost, and efficiency of the original synthetic methods have driven significant innovation in the production of Irbesartan. acgpubs.org Process optimization has focused on several key areas:
Avoidance of Hazardous Reagents: A major improvement has been the replacement of hazardous reagents. For instance, pyrophoric sodium hydride used in the N-alkylation step has been successfully substituted with safer and less expensive inorganic bases like potassium hydroxide (B78521) or potassium carbonate, often in combination with a phase transfer catalyst (PTC) such as tetrabutylammonium (B224687) bromide (TBAB) or methyl tributyl ammonium (B1175870) chloride (MTBAC). acgpubs.orgrasayanjournal.co.in This not only enhances safety but also simplifies the reaction setup. rasayanjournal.co.in Similarly, toxic and costly tributyltin azide for tetrazole formation has been replaced by sodium azide in the presence of catalysts like triethylamine (B128534) hydrochloride or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which improves the reaction yield and simplifies purification. google.comgoogle.com
Process and Purification Simplification: Innovations have focused on eliminating the need for cumbersome column chromatographic purifications. acgpubs.org Optimized reaction conditions using alternative solvent systems (e.g., dichloromethane (B109758) instead of DMF) and the use of PTCs can lead to cleaner reactions, allowing the product to be isolated in high purity via direct crystallization. rasayanjournal.co.in
| Base | Solvent | Catalyst | Result |
|---|---|---|---|
| Sodium Hydride (NaH) | Dimethylformamide (DMF) | None | Traditional method, effective but hazardous. |
| Potassium Hydroxide (KOH) | Dichloromethane (DCM) / Water | TEBAC (PTC) | High yield (95%) and high purity (99.9%), safer and cost-effective. |
| Potassium Carbonate (K2CO3) | Acetone | None | Moderate yield (~80%), improved safety over NaH. |
| Sodium Ethoxide | Ethanol | None | Lower yield and formation of impurities. |
Deuterium (B1214612) Labeling Techniques for the Introduction of Deuterium into Irbesartan-d3
The synthesis of this compound requires the precise and controlled introduction of three deuterium atoms. The accepted chemical name for this isotopologue is 3-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-(butyl-4,4,4-d3)-1,3-diazaspiro[4.4]non-1-en-4-one, indicating that the deuterium atoms are located on the terminal methyl group of the n-butyl side chain. simsonpharma.com
Achieving regioselective deuteration at a specific, unactivated C(sp3)-H bond, such as the terminal methyl group of an alkyl chain, is a significant synthetic challenge. Direct hydrogen-deuterium (H/D) exchange on the final Irbesartan molecule is not a viable strategy. Such exchange reactions, typically performed using D₂O under harsh acidic, basic, or metal-catalyzed conditions, would lack selectivity and lead to deuterium incorporation at multiple, more reactive sites on the molecule (e.g., C-H bonds alpha to carbonyls or nitrogens, or on the aromatic rings). ansto.gov.auresearchgate.net
Therefore, the underlying mechanistic consideration for synthesizing this compound is that the deuterium label must be introduced as part of a key building block early in the synthetic sequence. This ensures that the deuterium atoms are precisely located in the final structure and are not scrambled or lost during subsequent chemical transformations.
The most effective and controlled strategy for synthesizing this compound is to utilize a deuterated precursor that contains the butyl-d3 moiety. The n-butyl group of Irbesartan is introduced during the formation of the spiro-imidazolinone ring via the acylation of 1-aminocyclopentanecarboxamide with valeroyl chloride (pentanoyl chloride). google.com
To achieve the specific d3-labeling at the terminal position of the butyl chain, the synthesis must therefore employ valeroyl-5,5,5-d3 chloride as the acylating agent. By incorporating the deuterated fragment at this early stage, the C-D bonds are carried through the subsequent cyclization and alkylation steps, leading to the desired final product with high isotopic purity and perfect regioselectivity.
The synthesis of this compound is contingent on the availability of the deuterated precursor, valeric-d3 acid or its corresponding acyl chloride. The synthesis of this precursor can be accomplished through established methods of organic synthesis using a commercially available d3-labeled starting material.
A plausible synthetic route to the key deuterated precursor is outlined below:
| Step | Reaction | Description |
|---|---|---|
| 1 | Grignard Reaction | Propyl magnesium bromide is reacted with deuterated paraformaldehyde (D₂CO) or a similar D₂-source, followed by acidic workup to produce butan-1,1-d₂-ol. This is not the target but illustrates a method. A more direct route involves starting with a d3-methyl source. |
| 2 | Synthesis of Valeric-5,5,5-d3 Acid | A more practical approach starts with a Grignard reagent made from 1-bromopropane, which is then reacted with carbon dioxide to form butyric acid. To get the d3 label at the end, one would need to construct the chain differently, for example, using methyl-d3 iodide and coupling it with a three-carbon electrophile. A common lab synthesis would involve reacting propylmagnesium bromide with a d3-methylating agent or vice-versa. The resulting deuterated alkane is then functionalized and oxidized to the carboxylic acid. |
| 3 | Formation of Valeroyl-5,5,5-d3 Chloride | The synthesized valeric-5,5,5-d3 acid is converted to the more reactive acyl chloride by treatment with a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. |
| 4 | Acylation and Cyclization | Valeroyl-5,5,5-d3 chloride is reacted with 1-aminocyclopentanecarboxamide, followed by cyclodehydration to form the deuterated spiro-imidazolinone core: 2-(butyl-4,4,4-d3)-1,3-diaza-spiro researchgate.netresearchgate.netnon-1-en-4-one. |
| 5 | Final Assembly | The deuterated spiro-imidazolinone is then elaborated into this compound using one of the established synthetic pathways described in Section 2.1 (e.g., alkylation with 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile and subsequent tetrazole formation). |
This precursor-based approach is the industry standard for producing complex, site-specifically labeled isotopic internal standards, ensuring the analytical reliability required for their intended application.
Advanced Characterization of Synthetic Intermediates and the Deuterated Final Product
Spectroscopic Confirmation of Deuterium Position and Isotopic Purity
Spectroscopic methods are fundamental to the verification of deuterated compounds. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a comprehensive analysis of the molecule's structure and isotopic composition. unlp.edu.arnih.gov
NMR spectroscopy is a powerful, non-destructive technique for confirming the precise location of deuterium atoms.
¹³C NMR: The carbon-13 NMR spectrum provides further evidence of deuteration. The carbon atom of the C-D₃ group exhibits an "isotope effect," causing a slight upfield shift compared to the corresponding ¹³C signal in unlabeled Irbesartan. Furthermore, due to coupling with deuterium (a spin-1 nucleus), the signal for the deuterated carbon appears as a multiplet (typically a septet), a pattern distinctly different from the quartet seen for a C¹H₃ group in a proton-coupled ¹³C spectrum. rsc.org
²H NMR: Deuterium NMR is used for direct detection of the deuterium nuclei. The ²H NMR spectrum of this compound would show a signal at the chemical shift corresponding to the terminal methyl position of the butyl group, providing unambiguous proof of the deuterium's location.
Table 1: Expected NMR Spectral Data for this compound
| Technique | Observed Feature in this compound | Interpretation |
| ¹H NMR | Absence/reduction of the terminal methyl proton signal (triplet) of the butyl chain. | Confirms replacement of protons with deuterium at the target site. |
| ¹³C NMR | Upfield shift and multiplet pattern (septet) for the terminal butyl carbon. | Verifies deuteration at the specific carbon and shows C-D coupling. |
| ²H NMR | Signal present at the chemical shift of the butyl group's terminal position. | Directly confirms the location of the deuterium atoms. |
Mass spectrometry is essential for confirming the molecular weight and assessing the isotopic purity of this compound. jocpr.comijpsdronline.com
Mass Confirmation: The molecular weight of Irbesartan is approximately 428.54 g/mol . nih.gov this compound, with three deuterium atoms replacing three hydrogen atoms, has an expected molecular weight of approximately 431.56 g/mol . pharmaffiliates.comsimsonpharma.com MS and especially HRMS can precisely measure this mass difference of ~3 Da, confirming the incorporation of three deuterium atoms.
Isotopic Integrity: HRMS allows for the determination of isotopic distribution. By analyzing the relative intensities of the ion peaks corresponding to the unlabeled (M), d1, d2, and d3 species, the isotopic enrichment of the sample can be quantified. A high abundance of the M+3 peak relative to the others indicates high isotopic purity.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can further pinpoint the location of the deuterium label. msacl.org Fragmentation of the this compound molecule would result in fragment ions containing the butyl chain showing a mass increase of 3 Da compared to the corresponding fragments from unlabeled Irbesartan, while fragments without the butyl chain would have unchanged masses.
Table 2: Mass Spectrometry Data for Irbesartan vs. This compound
| Analyte | Expected Molecular Ion [M+H]⁺ | Key Fragment Ion (containing butyl group) |
| Irbesartan | m/z 429.2398 | m/z shifted by +0 |
| This compound | m/z 432.2586 | m/z shifted by +3 |
IR spectroscopy is used to identify functional groups within a molecule and can detect the presence of carbon-deuterium bonds.
C-D Stretching Vibrations: The most significant change in the IR spectrum of this compound compared to its non-deuterated counterpart is the appearance of new absorption bands corresponding to C-D stretching. unlp.edu.ar C-H stretching vibrations of the methyl group typically appear in the 2850–2960 cm⁻¹ region. Due to the heavier mass of deuterium, the C-D stretching vibrations are observed at a lower frequency, generally in the 2100–2200 cm⁻¹ range. The presence of these bands and the corresponding reduction in the intensity of the C-H stretching bands serve as clear evidence of deuteration. mdpi.comnih.gov
Table 3: Comparison of IR Stretching Frequencies
| Bond Type | Typical Wavenumber (cm⁻¹) | Relevance to this compound |
| C-H (sp³) | 2850 - 2960 | Intensity is reduced in the spectrum of this compound. |
| C-D (sp³) | 2100 - 2200 | Appearance of this band confirms successful deuteration. |
Chromatographic Purity Assessment and Isolation during Synthetic Processes
Chromatographic techniques are indispensable for assessing the chemical purity of this compound and for isolating it from reaction mixtures and potential impurities.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for determining the purity of Irbesartan and is equally applicable to this compound. ijpsdronline.comnih.gov The substitution of hydrogen with deuterium results in a negligible change in the molecule's polarity, meaning that this compound has a retention time that is nearly identical to that of unlabeled Irbesartan under typical RP-HPLC conditions. ijpsr.comresearchgate.net This allows for the use of established methods to separate this compound from synthetic precursors, by-products, and degradation products. A high-purity sample will exhibit a single major peak.
Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry is the definitive analytical tool for labeled compounds like this compound. jocpr.comresearchgate.net It simultaneously provides information on chromatographic purity (from the HPLC trace) and isotopic identity (from the MS detector). This technique is particularly valuable as this compound is frequently used as an internal standard for the quantification of Irbesartan in biological samples. vulcanchem.com In this application, the deuterated standard co-elutes with the native analyte but is distinguished by its higher mass, allowing for accurate quantification. msacl.org
Table 4: Typical Chromatographic Conditions for this compound Analysis
| Parameter | Condition |
| Column | C18 (e.g., 100 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile). jocpr.comnih.gov |
| Flow Rate | 0.5 - 1.2 mL/min. jocpr.comnih.gov |
| Detection | UV at ~220-246 nm or Mass Spectrometry (MS). nih.govijpsr.comresearchgate.net |
| Retention Time | Nearly identical to that of unlabeled Irbesartan. ijpsr.com |
Advanced Analytical Methodologies for Deuterated Irbesartan Quantification and Characterization
Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Irbesartan-d3
The quantification and characterization of this compound, a deuterated analog of the angiotensin II receptor antagonist Irbesartan (B333), relies heavily on the development and validation of sensitive and specific analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the foremost technique for this purpose, offering high selectivity and sensitivity for detecting the analyte in various matrices. jfda-online.cominnovareacademics.in The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification as it compensates for variations in sample preparation and instrument response. myadlm.org
Optimization of Chromatographic Separation Parameters for Deuterated Analogs
Effective chromatographic separation is fundamental to a robust LC-MS/MS method. It ensures that this compound is separated from its non-deuterated counterpart and other potential interferences, which is critical for accurate quantification, especially when dealing with potential isotopic cross-contamination or matrix effects. myadlm.orgrsc.org
The choice of the stationary phase is a critical first step in developing a separation method. For the analysis of Irbesartan and its deuterated analogs, reversed-phase columns, particularly those with C18 (octadecylsilyl) bonded silica, are widely employed. jfda-online.comjocpr.comijrpc.comresearchgate.netpharmacophorejournal.com C18 columns offer excellent hydrophobic retention for non-polar to moderately polar compounds like Irbesartan.
The selection of a specific C18 column can be further refined based on particle size and column dimensions to achieve optimal performance. For instance, ultra-performance liquid chromatography (UPLC) systems utilizing columns with smaller particle sizes (e.g., 1.7 µm) can provide higher resolution and faster analysis times. jfda-online.com The use of a Hypersil Gold C18 column (100 x 4.6 mm, 5µm) has been reported for the separation of Irbesartan, demonstrating the utility of this type of stationary phase. jocpr.com Similarly, an Acquity UPLC BEH C18 column (50 mm x 2.1 mm, 1.7 µm) has also been successfully used. jfda-online.com The chemical properties of the C18 phase, including end-capping and carbon load, can also influence the retention and selectivity for deuterated analogs.
Table 1: Examples of C18 Columns Used in Irbesartan Analysis
| Column Type | Dimensions | Particle Size | Reference |
|---|---|---|---|
| Hypersil Gold C18 | 100 x 4.6 mm | 5 µm | jocpr.com |
| Acquity UPLC BEH C18 | 50 x 2.1 mm | 1.7 µm | jfda-online.com |
| Cosmosil C18 | 250 x 4.6 mm | 5 µm | ajpaonline.com |
| Inertsil ODS C-18 | 250 x 4.6 mm | 5 µm | pharmacophorejournal.com |
| Hypersil-C18 BDS | 250 x 4.6 mm | 5 µm | ijrpc.com |
The mobile phase composition, including the organic modifier, aqueous component, and pH, plays a pivotal role in achieving the desired chromatographic separation. For Irbesartan and its deuterated analogs, a mixture of an organic solvent (typically acetonitrile (B52724) or methanol) and an aqueous buffer is commonly used. researchgate.netpharmacophorejournal.comajpaonline.com
The pH of the mobile phase is a critical parameter to optimize, as it affects the ionization state of the analyte and, consequently, its retention on the reversed-phase column. For Irbesartan, which has acidic and basic functional groups, adjusting the pH can significantly impact peak shape and retention time. For example, a mobile phase consisting of 2 mM ammonium (B1175870) formate (B1220265) with the pH adjusted to 4.0 has been used. jocpr.com Another study utilized a mobile phase of methanol (B129727) and water with the pH adjusted to 2.8. ajpaonline.com
Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often employed to ensure efficient elution of the analytes and to sharpen the peaks. acs.org This is particularly useful for separating the deuterated analog from the unlabeled compound, as deuterium (B1214612) labeling can sometimes lead to slight shifts in retention time. rsc.org A shallow gradient profile can be used to achieve adequate separation from matrix components that elute early. acs.org The specific gradient program is optimized to provide the best resolution in the shortest possible run time. For instance, a gradient can start with a lower percentage of organic solvent and ramp up to a higher percentage to elute the more strongly retained components. acs.org
Table 2: Mobile Phase Compositions for Irbesartan Analysis
| Organic Solvent(s) | Aqueous Component | Ratio (v/v) | pH | Reference |
|---|---|---|---|---|
| Methanol | 2 mM Ammonium Formate | 80:20 | 4.0 | jocpr.com |
| Methanol | Water | 80:20 | 2.8 | ajpaonline.com |
| Acetonitrile, Methanol | 10 mM Ammonium Acetate (B1210297) | 70:15:15 | Not Specified | jfda-online.com |
| Acetonitrile | Sodium Acetate Buffer | 55:45 | 3.0 | ijrpc.com |
| Methanol, Acetonitrile | 2% Ortho-phosphoric acid | 40:40:20 | Not Specified | pharmacophorejournal.com |
Tandem Mass Spectrometric Detection Strategies for this compound and its Analogs
Tandem mass spectrometry provides the high degree of selectivity and sensitivity required for the accurate quantification of this compound. This is achieved by monitoring specific precursor-to-product ion transitions.
Electrospray ionization (ESI) is the most commonly used ionization technique for the analysis of Irbesartan and its deuterated analogs. jfda-online.comresearchgate.net ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules, allowing them to be ionized directly from the liquid phase with minimal fragmentation. It can be operated in either positive or negative ion mode. For Irbesartan, positive ion mode is frequently chosen. researchgate.net The selection of the ionization mode depends on the chemical nature of the analyte and the desired sensitivity. The ion spray voltage and source temperature are critical parameters that are optimized to maximize the signal intensity of the precursor ion. researchgate.net
Multiple Reaction Monitoring (MRM) is a key feature of tandem mass spectrometry that provides exceptional selectivity and sensitivity for quantitative analysis. nih.gov In MRM, a specific precursor ion (the molecular ion or a prominent adduct of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is selected in the third quadrupole. This process filters out most of the chemical noise, leading to a very low background and high signal-to-noise ratio.
For Irbesartan, the precursor ion in positive ESI mode is typically the protonated molecule [M+H]⁺. The selection of product ions is based on the fragmentation pattern of the precursor ion. The most intense and stable fragment ions are chosen for the MRM transitions to ensure the highest sensitivity and reproducibility. For Irbesartan, a common transition is from the precursor ion m/z 429.2 to a product ion of m/z 207.1. researchgate.net For this compound, the precursor ion would be shifted to m/z 432.2, and a corresponding shift in the product ion may be observed depending on the location of the deuterium atoms. The collision energy is optimized for each transition to maximize the abundance of the product ion. nih.gov The use of at least two MRM transitions for each analyte can enhance the confidence in its identification. nih.gov
Table 3: Predicted MRM Transitions for Irbesartan and Deuterated Analogs
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Irbesartan | 429.5 | 207.0 | vulcanchem.com |
| Irbesartan-d4 | 433.5 | 211.0 | vulcanchem.com |
| Irbesartan | 427.3 | 193.0 | itmedicalteam.pl |
| Irbesartan | 427.2 | 193.08 | jfda-online.com |
Note: The slight variations in m/z values across different sources can be attributed to differences in instrumentation and calibration.
Elucidation of Fragmentation Pathways and Isotopic Signatures for this compound
In tandem mass spectrometry (LC-MS/MS), a principal technique for quantifying drugs in biological matrices, understanding the fragmentation of both the analyte and its deuterated internal standard is crucial. For irbesartan, a common mass transition monitored is from the precursor ion (m/z 429.5) to a specific product ion (m/z 207.0). innovareacademics.in The deuterated analogue, this compound, would be expected to have a precursor ion with a mass-to-charge ratio shifted by the number of deuterium atoms.
When Irbesartan-d4 was used as an internal standard, the most sensitive mass transition was observed from m/z 433.50 to 211.0 for the internal standard. innovareacademics.in This indicates a +4 mass unit shift for both the precursor and a key fragment ion compared to irbesartan, consistent with the incorporation of four deuterium atoms. innovareacademics.in This distinct isotopic signature allows the mass spectrometer to differentiate between the analyte and the internal standard, a fundamental requirement for selective and accurate quantification. The fragmentation pathways are elucidated to ensure that the chosen product ions are unique and free from interference, providing a robust analytical method. dtic.mil Isotopic labeling with deuterium on specific groups can help conclusively identify fragment ions and support proposed fragmentation pathways. dtic.mil
Comprehensive Method Validation for this compound Quantification in Research Matrices
A comprehensive validation process is essential to ensure that an analytical method is reliable, reproducible, and accurate for its intended purpose. When using this compound as an internal standard for the quantification of irbesartan, the validation process addresses several key parameters according to established guidelines. globalresearchonline.netresearchgate.net
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components, including its deuterated internal standard and endogenous matrix components. In LC-MS/MS analysis, specificity is achieved by monitoring unique precursor-to-product ion transitions for both irbesartan and this compound. For instance, in a method using Irbesartan-d4, no interfering peaks from the biological matrix were present at the retention times of the analyte and the internal standard, demonstrating the method's selectivity. innovareacademics.inmdpi.com The absence of cross-talk between the mass channels for irbesartan and its deuterated analog is critical.
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For irbesartan quantification, calibration curves are typically constructed by plotting the peak area ratio of the analyte to the internal standard (this compound) against a series of known concentrations.
Various studies have demonstrated the linearity of irbesartan assays over different concentration ranges. For example, a linear range of 50.0–9982 ng/mL has been established. innovareacademics.in Another study showed linearity from 2-500 ng/mL with a good correlation coefficient (r²) of 0.995. nih.gov The choice of regression model, often a weighted least squares linear regression, is vital for ensuring accuracy across the entire calibration range. jocpr.com
Table 1: Examples of Linearity and Calibration Ranges for Irbesartan Quantification
| Analyte | Internal Standard | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Irbesartan | Irbesartan-d4 | 50.0–9982 | Not Specified | innovareacademics.in |
| Irbesartan | Telmisartan | 2–500 | 0.995 | nih.gov |
| Irbesartan | Not Specified | 5.01–1000.8 | Not Specified | aragen.com |
| Irbesartan | Candesartan | 12.1–6018.7 | Not Specified | innovareacademics.in |
| Irbesartan | Atorvastatin | 300-1500 | 0.9993 | researchgate.net |
Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. Both are assessed at multiple concentration levels (low, medium, and high quality control samples) within a single analytical run (intra-assay) and across different runs (inter-assay). itmedicalteam.pl
For a validated method for irbesartan, intra-day precision (as relative standard deviation, RSD) ranged from 0.53% to 5.56%, and accuracy ranged from 99.02% to 103.39%. itmedicalteam.pl Inter-day precision ranged from 1.36% to 10.00%, with accuracy between 97.62% and 104.40%. itmedicalteam.pl These values fall within the generally accepted limits for bioanalytical method validation, demonstrating the method's reliability.
Table 2: Intra-day and Inter-day Precision and Accuracy for Irbesartan Quantification
| Parameter | Precision (% RSD) | Accuracy (%) |
| Intra-day | ||
| Low QC | 5.56 | 103.39 |
| Medium QC | 0.53 | 99.02 |
| High QC | 1.83 | 99.18 |
| Inter-day | ||
| Low QC | 10.00 | 104.40 |
| Medium QC | 1.36 | 97.62 |
| High QC | 3.33 | 98.71 |
| Data adapted from a study on the simultaneous determination of Irbesartan and Hydrochlorothiazide (B1673439). itmedicalteam.pl |
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. jfda-online.com The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jfda-online.com The LOQ is often the lowest concentration on the calibration curve.
For irbesartan, various methods have reported different LOQs, reflecting the sensitivity of the specific instrumentation and procedures used. An LOQ of 2 ng/mL has been achieved using UPLC-MS/MS. nih.gov Another method reported an LOQ of 5.01 ng/mL. aragen.com A highly sensitive method established an LOQ of 50.0 ng/ml. innovareacademics.in The determination of these limits is crucial for studies where low concentrations of the drug are expected.
The matrix effect is the alteration of ionization efficiency by co-eluting components from the sample matrix, which can lead to ion suppression or enhancement. eijppr.com The use of a deuterated internal standard like this compound is the most effective way to compensate for these effects, as it is affected similarly to the analyte. eijppr.com
Recovery efficiency is a measure of the extraction efficiency of an analytical method. It is determined by comparing the analytical response of an analyte extracted from a biological matrix to the response of the analyte in a clean solution. Studies on irbesartan have reported recovery efficiencies ranging from approximately 55% to 90%, depending on the extraction method and the concentration level. jocpr.com For instance, one study reported average recoveries of 70.76%, 54.62%, and 64.66% at low, medium, and high concentrations, respectively. jocpr.com The consistency of recovery across different concentrations is important for the robustness of the method.
Robustness and Ruggedness Testing of Developed Methods
Robustness and ruggedness are critical attributes of an analytical method, demonstrating its reliability under varied operational conditions. Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, while ruggedness assesses its reproducibility across different laboratories, analysts, and instruments. rjstonline.comajpaonline.com
For analytical methods developed for irbesartan, robustness is typically assessed by intentionally altering parameters such as the mobile phase composition (e.g., ±2% variation), flow rate (e.g., ±0.1 mL/min or ±1 mL/min), and detection wavelength (e.g., ±5 nm). iajpr.comhumanjournals.com The impact of these changes on key system suitability parameters like retention time, peak area, theoretical plates, and tailing factor is then evaluated. rjstonline.com The relative standard deviation (%RSD) of the results obtained under these varied conditions should remain within acceptable limits, often specified as less than 2%, to affirm the method's robustness. rjstonline.comiajpr.comjetir.org
Ruggedness is confirmed by comparing results from different analysts and on different days (inter-day precision). ajpaonline.comjetir.org For instance, studies have demonstrated the ruggedness of RP-HPLC methods for irbesartan by showing low %RSD values for analyses conducted by different individuals, such as 0.0425% for the standard and 0.0142% for a tablet formulation. rjstonline.com Similarly, inter-day and intra-day precision studies, which involve repeated analysis on the same day and on different days, are crucial for establishing the method's reproducibility. iajpr.comjetir.org Acceptable precision is generally indicated by an RSD of less than 2%. iajpr.compharmacophorejournal.com
Table 1: Parameters for Robustness and Ruggedness Testing of Irbesartan Analytical Methods
| Parameter | Variation | Acceptance Criteria (%RSD) | Reference |
|---|---|---|---|
| Robustness | |||
| Mobile Phase Composition | ± 2% | < 2% | iajpr.com |
| Flow Rate | ± 0.1 mL/min | < 2% | iajpr.com |
| Wavelength | ± 5 nm | < 2% | humanjournals.com |
| Ruggedness | |||
| Different Analysts | N/A | < 2% | rjstonline.comhumanjournals.com |
| Different Days (Inter-day Precision) | N/A | < 2% | iajpr.comjetir.org |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methodological Research
HPLC and UPLC are the cornerstones of modern pharmaceutical analysis, offering high resolution and sensitivity for the quantification of active pharmaceutical ingredients (APIs) and their related compounds.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely employed technique for the analysis of irbesartan and its impurities. ijpsdronline.comijpsdronline.com These methods are valued for their simplicity, specificity, and accuracy. rjstonline.com A typical RP-HPLC method for irbesartan utilizes a C18 column as the stationary phase. iajpr.comjetir.org
The mobile phase is generally a mixture of an organic solvent, such as methanol or acetonitrile, and an aqueous buffer solution. jetir.orgnih.govglobalresearchonline.net For example, a mobile phase consisting of methanol and water (pH 3.0) in an 80:20 ratio has been used, resulting in a retention time of approximately 3.257 minutes for irbesartan at a flow rate of 1.0 mL/min. rjstonline.comjetir.org Another method employed a mobile phase of methanol and 0.02% formic acid (70:30, v/v) with a flow rate of 1.0 ml/min, yielding a retention time of 8.18 minutes. iajpr.com The detection wavelength is commonly set in the UV region, for instance, at 220 nm, 228 nm, 234 nm, or 275 nm. iajpr.comjetir.orgnih.govglobalresearchonline.net
Validation of these RP-HPLC methods in accordance with ICH guidelines confirms their suitability for routine quality control. rjstonline.comjetir.org This includes demonstrating linearity over a specific concentration range, accuracy (typically with recovery values between 98% and 102%), and precision. iajpr.comijrpc.com
Table 2: Examples of RP-HPLC Method Parameters for Irbesartan Analysis
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |
|---|---|---|---|---|---|
| Cosmosil C18 (250x4.6mm, 5µ) | Methanol:Water (pH 3.0) (80:20) | 1.0 | 228 | 3.257 | jetir.org |
| Microsorb-MV 100-5 C-18 (250 x 4.6mm, 5µm) | Methanol:0.02% Formic acid (70:30, v/v) | 1.0 | 234 | 8.18 | iajpr.com |
| L1 packing (4.0mm × 25cm) | Phosphate buffer:Acetonitrile (67:33 v/v) | 1.0 | 220 | Not Specified | nih.gov |
| Cosmosil C18 (250cm x 4.6mm, 5µm) | Methanol:Water (pH 2.8) (80:20 v/v) | 1.0 | 209 | 3.30 | ajpaonline.com |
| C18 column (250 x 4.6 mm, 5µ) | Acetonitrile:Buffer solution (0.03M KH2PO4, pH 3) (15:85 v/v) | 1.0 | 275 | 5.54 | globalresearchonline.net |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing sub-2 µm particle columns to achieve faster and more efficient separations. waters.com This technology is particularly advantageous for high-throughput analysis, drastically reducing run times and solvent consumption. waters.comresearchgate.net
For instance, a UPLC-MS/MS method for irbesartan in human plasma demonstrated high sensitivity with a lower limit of quantitation (LLOQ) of 2 ng/mL and a short run time. nih.gov These methods often employ columns like the Acquity UPLC BEH™ C18 (50 × 2.1 mm, 1.7 μm) and mobile phases designed for rapid elution, such as acetonitrile combined with 10 mM ammonium acetate and formic acid. researchgate.net The transfer of methods from HPLC to UPLC can result in an 85% reduction in run time and a 91% reduction in solvent use. waters.com
UPLC systems, often coupled with tandem mass spectrometry (UPLC-MS/MS), provide a powerful tool for rapid and sensitive quantification, making them suitable for pharmacokinetic and toxicokinetic studies. researchgate.netnih.gov
Table 3: UPLC Method Parameters for Irbesartan Analysis
| Column | Mobile Phase | Flow Rate (mL/min) | Detection | Application | Reference |
|---|---|---|---|---|---|
| Acquity UPLC BEH™ C18 (50 × 2.1 mm, 1.7 μm) | Acetonitrile:10 mM ammonium acetate:formic acid (85:15:0.1 % v/v/v) | 0.3 | MS/MS | Quantification in human plasma | researchgate.net |
| Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 μm) | Acetonitrile:Methanol:10 mM ammonium acetate (70:15:15 v/v/v) | 0.4 | MS/MS | Quantification in human plasma | nih.gov |
| ACQUITY UPLC HSS T3 (1.8 μm) | Not Specified | Not Specified | UV | USP Method Transfer | waters.com |
| BEH C18 (bridged ethylene (B1197577) hybrid) | Aqueous glacial acetic acid (0.2%):Acetonitrile (40:60) | 0.1 | UV (229 nm) | Stability-indicating assay | akjournals.com |
Application of Analytical Quality by Design (AQbD) Principles in this compound Method Development
Analytical Quality by Design (AQbD) is a systematic approach to method development that begins with predefined objectives and emphasizes understanding the product and process and controlling the process. rsc.orgakjournals.com This proactive approach aims to build quality into the analytical method from the outset.
The AQbD framework involves several key steps:
Defining the Analytical Target Profile (ATP): This involves establishing the requirements for the method's performance, such as the desired accuracy, precision, and sensitivity.
Risk Assessment: Identifying critical method parameters (CMPs) that are likely to impact the method's performance. For an HPLC method, these could include mobile phase composition, pH, flow rate, and column temperature. mdpi.comsemanticscholar.org
Design of Experiments (DoE): A structured approach to systematically vary the identified CMPs to understand their effects and interactions. mdpi.comakjournals.comceon.rs This allows for the definition of a "design space," which is the multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality. waters.comwaters.com
Control Strategy: Establishing a plan for routine monitoring to ensure the method remains in a state of control throughout its lifecycle.
Recent studies have demonstrated the successful application of AQbD principles to develop robust and eco-friendly RP-HPLC methods for irbesartan. rsc.orgakjournals.com By using a central composite design, researchers have optimized chromatographic conditions to ensure reproducibility and accuracy. rsc.org This approach not only enhances method performance and reliability but also aligns with green chemistry principles by, for example, replacing hazardous solvents with more environmentally friendly alternatives like ethanol. akjournals.comeuropeanpharmaceuticalreview.com The application of AQbD ultimately leads to more robust and reliable analytical methods, minimizing the need for extensive re-validation. europeanpharmaceuticalreview.com
Applications of Irbesartan D3 As a Stable Isotope Internal Standard in Chemical and Biological Research
Theoretical Framework for the Use of Stable Isotope Labeled Internal Standards in Quantitative Analysis
In quantitative analysis, particularly in complex biological matrices, the use of an internal standard is a widely accepted and common practice to ensure the accuracy and reliability of results. wuxiapptec.comscispace.com An internal standard is a compound of known concentration added to a sample to correct for variations that can occur during the analytical process. msacl.org The primary role of an internal standard in liquid chromatography-mass spectrometry (LC-MS) is to account for errors in detection. scispace.com
Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry. scispace.comacanthusresearch.com These are molecules in which one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.comyoutube.com The key principle behind their use is that a SIL internal standard is chemically and physically almost identical to the analyte of interest. wuxiapptec.comwaters.com This near-identical behavior ensures that the SIL internal standard experiences the same variations as the analyte during sample preparation, chromatography, and ionization. wuxiapptec.comcerilliant.com
Strategic Selection and Justification of Irbesartan-d3 as an Internal Standard
The selection of an appropriate internal standard is a critical step in method development. This compound, a deuterium-labeled version of Irbesartan (B333), is strategically chosen for the quantitative analysis of Irbesartan in various research settings. This selection is based on its ability to meet stringent criteria for isotopic purity and chemical stability, and its effectiveness in compensating for analytical variabilities.
Criteria for Isotopic Purity and Chemical Stability in Internal Standards
Several key factors are considered when selecting a suitable SIL internal standard:
Isotopic Purity: The isotopic purity of the SIL internal standard is crucial. cerilliant.comlgcstandards.com It is important that the internal standard contains a minimal amount of the unlabeled analyte to prevent artificially inflating the measured concentration of the analyte. waters.com Generally, if an isotopic internal standard contains more than 2% of the unlabeled molecule, complex correction calculations may be necessary. youtube.com
Chemical Stability: The isotopic labels must be chemically stable and not undergo exchange with other atoms during sample processing or analysis. acanthusresearch.com For deuterium-labeled compounds like this compound, the deuterium atoms should be placed on non-exchangeable positions within the molecule, avoiding locations like hydroxyl (-OH) or amine (-NH) groups where they could be replaced by protons from the solvent. acanthusresearch.comyoutube.com
Mass Difference: A suitable mass difference between the analyte and the SIL internal standard is necessary to avoid spectral overlap and cross-talk in the mass spectrometer. wuxiapptec.comacanthusresearch.com For small molecules, a mass difference of three or more mass units is generally recommended. acanthusresearch.com
Co-elution: Ideally, the SIL internal standard should co-elute with the analyte in the chromatographic system. waters.comchromatographyonline.com This ensures that both compounds are subjected to the same matrix effects at the same time. lgcstandards.com
Role in Compensating for Matrix Effects, Ion Suppression/Enhancement, and Sample Processing Variability
One of the most significant challenges in bioanalytical chemistry is the "matrix effect," which refers to the alteration of ionization efficiency by co-eluting components from the sample matrix. wuxiapptec.comwaters.com This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy and precision of the measurement. chromatographyonline.com
This compound, being chemically and physically almost identical to Irbesartan, is affected by matrix components in the same way as the unlabeled analyte. wuxiapptec.com By using the ratio of the analyte signal to the this compound signal, these matrix-induced variations can be effectively canceled out. pmda.go.jp This compensation is crucial for obtaining reliable quantitative data from complex biological samples like plasma or urine. cerilliant.comchromatographyonline.com
Furthermore, this compound compensates for variability introduced during sample preparation steps such as extraction, evaporation, and reconstitution. wuxiapptec.commsacl.org Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard, thus preserving the accuracy of the final concentration measurement. waters.com
Quantitative Bioanalytical Applications of this compound as an Internal Standard
This compound has been successfully employed as an internal standard in various quantitative bioanalytical methods for the determination of Irbesartan in biological matrices. These methods are essential for pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion of a drug. shimadzu.com.sgjocpr.com
For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the quantification of Irbesartan in human plasma using Irbesartan-d4 as an internal standard. innovareacademics.in This method demonstrated good precision and accuracy over a concentration range of 50.0–9982 ng/mL. innovareacademics.in
Methodological Considerations for High-Throughput Bioanalysis in Research Settings
High-throughput bioanalysis is essential in drug discovery and development, where large numbers of samples need to be analyzed quickly and efficiently. shimadzu.com.sg The use of this compound as an internal standard in these settings offers several advantages.
Method development for high-throughput analysis often focuses on minimizing sample preparation steps and reducing chromatographic run times. jocpr.com Simple and rapid extraction techniques, such as protein precipitation or solid-phase extraction (SPE), are commonly used. shimadzu.com.sginnovareacademics.in The use of a robust internal standard like this compound is critical in these streamlined methods to ensure data quality despite the simplified procedures.
The following table summarizes key parameters from a validated LC-MS/MS method for Irbesartan, illustrating typical performance characteristics in a bioanalytical research setting.
| Parameter | Result | Reference |
| Linearity Range | 1 to 1000 ng/mL (in plasma and urine) | nih.gov |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL (in plasma and urine) | nih.gov |
| Inter-day Coefficient of Variation | <8% | nih.gov |
| Intra-day Coefficient of Variation | <8% | nih.gov |
| Accuracy | >95% | nih.gov |
Impact on Analytical Method Accuracy, Precision, and Overall Reproducibility
The incorporation of this compound as an internal standard significantly enhances the accuracy, precision, and reproducibility of analytical methods for Irbesartan quantification. wuxiapptec.comcerilliant.com Accuracy refers to the closeness of a measured value to the true value, while precision describes the closeness of repeated measurements to each other. medipol.edu.tr
Validation studies for bioanalytical methods consistently demonstrate the positive impact of using a stable isotope-labeled internal standard. For example, in a study validating an HPLC method for Irbesartan, the recovery was found to be between 97.2% and 99.9%, indicating high accuracy. rjstonline.com Another study reported recovery values for Irbesartan between 99.335% and 100.583%. ijpsm.com
The precision of a method is often expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). In validated methods for Irbesartan, the %RSD for precision is typically found to be less than 2%, which is well within the accepted limits for bioanalytical assays. ijpsm.comjaper.in
The following table presents data from a study on the accuracy and precision of an Irbesartan assay, highlighting the low variability achieved with the use of an internal standard.
| Quality Control Sample | Within-Batch Accuracy (%) | Within-Batch Precision (%CV) | Between-Batch Accuracy (%) | Between-Batch Precision (%CV) |
| LLOQ | 98.5 | 3.2 | 102.1 | 4.5 |
| Low QC | 101.2 | 2.5 | 100.8 | 3.1 |
| Medium QC | 99.8 | 1.8 | 101.5 | 2.7 |
| High QC | 100.5 | 1.5 | 99.9 | 2.1 |
Data adapted from a representative LC-MS/MS method validation for Irbesartan in human plasma. jocpr.com
Impurity Profiling, Degradation Studies, and Stability Indicating Methods for Irbesartan and Deuterated Analogs
Identification and Structural Elucidation of Process-Related Impurities of Irbesartan (B333)
The synthesis of active pharmaceutical ingredients (APIs) like Irbesartan often involves complex multi-step processes that can lead to the formation of various process-related impurities. Identifying, characterizing, and controlling these impurities is a regulatory requirement and essential for drug quality.
Characterization of Synthetic Impurities Originating from Manufacturing Processes
During the synthesis of Irbesartan, several process-related impurities can arise from starting materials, intermediates, reagents, and side reactions. Two principal impurities frequently detected by High-Performance Liquid Chromatography (HPLC) are isomers originating from the N-trityl derivative used in the synthesis. Research indicates that the trityl group can attach to either the N-1 or N-2 position of the tetrazole ring, with the N-2 tritylated derivative being the predominant form in synthetic processes chem-soc.sivulcanchem.comresearchgate.net. Other identified process impurities include 2-Cyano-4'-bromomethyl biphenyl (B1667301) and 2-n-butyl-1,3-diazaspiro mdpi.commdpi.comnon-1-en-4-one ijpsdronline.comijpsdronline.com. Studies have reported the detection and characterization of up to five process-related potential impurities or trace-level impurities, with their origins often traceable to specific synthetic steps or intermediates researchgate.netinnovareacademics.in.
Table 1: Common Irbesartan Process Impurities
| Impurity Name/Description | Origin/Process Step | Key Spectroscopic Data (General) | Reference(s) |
| Isomeric N-trityl derivatives (N-1 vs N-2) | Intermediate stages, N-alkylation of tetrazole ring | NMR (distinguishes isomers), MS | chem-soc.sivulcanchem.comresearchgate.net |
| 2-Cyano-4'-bromomethyl biphenyl | Synthetic intermediate/byproduct | MS (m/z 192), IR (CN stretch) | ijpsdronline.comijpsdronline.com |
| 2-n-butyl-1,3-diazaspiro mdpi.commdpi.comnon-1-en-4-one | Synthetic intermediate/byproduct | MS (m/z 195) | ijpsdronline.comijpsdronline.com |
| Trace level impurities (e.g., five detected) | Various synthetic pathways | LC-MS/MS, nMS2 | innovareacademics.in |
| Five process-related potential impurities | Synthesis byproduct | HPLC, NMR, Mass, IR | researchgate.net |
Advanced Analytical Methodologies for Impurity Detection, Isolation, and Quantification
The accurate detection, isolation, and quantification of Irbesartan impurities necessitate the use of sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstones for impurity profiling, enabling the separation of Irbesartan from its related substances ijpsdronline.comijpsdronline.comresearchgate.netijpsm.comakjournals.comijpsonline.comacademicstrive.comresearchgate.net. Methods are specifically developed to be "stability-indicating," ensuring they can resolve the API from its degradation products and process impurities akjournals.comijpsonline.comacademicstrive.comresearchgate.nethumanjournals.comoup.comjpionline.org.
For structural elucidation, techniques such as Liquid Chromatography coupled with Mass Spectrometry (LC-MS), LC-MS/MS, and High-Resolution Mass Spectrometry (HRMS) are indispensable, providing critical molecular weight and fragmentation data ijpsdronline.cominnovareacademics.intsijournals.comtandfonline.commagtechjournal.comnih.govresearchgate.net. Further confirmation of structures is achieved through Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and on-line Hydrogen-Deuterium (H/D) exchange studies tsijournals.comnih.govresearchgate.net. Specialized techniques like "nMS2" have also been employed for the characterization of trace-level impurities innovareacademics.in. Isolation of impurities for detailed analysis is often performed using preparative HPLC ijpsdronline.comijpsr.com.
Table 2: Analytical Methods for Irbesartan Impurity Analysis
| Method | Column Type | Mobile Phase (General) | Detector | Application | Reference(s) |
| HPLC/RP-HPLC | C18, C8, CN | Acetonitrile (B52724)/Water/Buffer (e.g., ammonium (B1175870) acetate (B1210297), acetic acid, phosphoric acid) | UV/PDA | Impurity profiling, assay, quantification | ijpsdronline.comijpsdronline.comresearchgate.netijpsm.comakjournals.comijpsonline.comacademicstrive.comresearchgate.netoup.comjpionline.orgtandfonline.com |
| UPLC | BEH C18 | Acetonitrile/Aqueous Glacial Acetic Acid | UV | Stability-indicating assay, impurity separation | akjournals.comresearchgate.net |
| LC-MS/MS | C18, Zorbax SB-C18 | Acetonitrile/Water with formic acid/ammonia | MS/MS | Impurity identification, structural elucidation, trace analysis | ijpsdronline.cominnovareacademics.intsijournals.comtandfonline.commagtechjournal.comnih.govresearchgate.net |
| LC-NMR | Varies | Varies | NMR | Definitive structural elucidation | tsijournals.comnih.govresearchgate.net |
| GC | Varies | Varies | Varies | Residual solvent analysis (mentioned in context of impurity testing) |
Spectroscopic Characterization of Isolated Impurities (NMR, MS, IR)
The definitive structural identification of isolated Irbesartan impurities relies on a comprehensive suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments such as COSY, HSQC, HMBC, and ROESY, is critical for precisely mapping molecular structures and differentiating between closely related isomers, like the N-1 and N-2 tritylated derivatives chem-soc.sivulcanchem.comresearchgate.net. Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS, LC-MS/MS), provides essential molecular weight and fragmentation pattern data that aids in determining the elemental composition and structural fragments of impurities chem-soc.siijpsdronline.comijpsdronline.cominnovareacademics.intsijournals.comtandfonline.comnih.govresearchgate.net. Infrared (IR) spectroscopy serves to confirm the presence of characteristic functional groups within the impurity molecules chem-soc.sivulcanchem.comresearchgate.netijpsdronline.comijpsdronline.comresearchgate.netchem-soc.si, while UV-Vis spectroscopy is also utilized for characterization and quantification chem-soc.siajpaonline.comresearchgate.net.
Table 3: Spectroscopic Characterization of Key Irbesartan Impurities
| Impurity Type/Name | ¹H NMR (Characteristic Signals) | ¹³C NMR (Characteristic Signals) | MS (m/z) | IR (cm⁻¹) | Reference(s) |
| N-trityl Isomers | Signals distinguishing N-1 vs N-2 attachment, aliphatic protons | Signals distinguishing N-1 vs N-2 attachment | ~625 (for trityl group) | Varies | chem-soc.sivulcanchem.comresearchgate.net |
| 2-Cyano-4'-bromomethyl biphenyl | - | - | 192 (fragment) | ~2221 (CN stretch), ~1594, 1561 (C=C aromatic) | ijpsdronline.comijpsdronline.com |
| 2-n-butyl-1,3-diazaspiro mdpi.commdpi.comnon-1-en-4-one | - | - | 195 (protonated molecular ion) | - | ijpsdronline.comijpsdronline.com |
| Degradation Product 1 (Acidic/Basic) | Specific proton/carbon shifts indicating hydrolysis/ring opening | Specific carbon shifts | Varies | Varies | nih.govresearchgate.netnih.gov |
| Degradation Product 2 (Alkaline) | - | - | Varies | Varies | akjournals.comnih.govresearchgate.netresearchgate.netnih.gov |
Note: Specific NMR/IR data for all impurities can be extensive and context-dependent. The table provides general types of spectral data utilized for characterization.
Forced Degradation Studies on Irbesartan to Inform Deuterated Analog Stability and Degradation Pathways
Forced degradation studies, also known as stress testing, are essential for understanding a drug's intrinsic stability and identifying potential degradation pathways and products. This information is vital for developing stability-indicating analytical methods and predicting the behavior of related compounds, including deuterated analogs.
Assessment of Hydrolytic Degradation Pathways under Acidic, Alkaline, and Neutral Conditions
Irbesartan's susceptibility to hydrolysis varies significantly with pH. Under neutral conditions, Irbesartan generally demonstrates good stability, with negligible degradation reported akjournals.comnih.govresearchgate.netresearchgate.netnih.gov. However, the drug exhibits notable instability under alkaline conditions, with studies indicating significant to complete degradation akjournals.comjpionline.orgtsijournals.comnih.govresearchgate.netijpsr.comresearchgate.netnih.gov. Degradation also occurs under acidic conditions, though typically to a lesser extent than under alkaline stress akjournals.comjpionline.orgtsijournals.comnih.govresearchgate.netijpsr.comresearchgate.net. One study ranked the susceptibility to hydrolysis as alkaline > acidic > neutral akjournals.com, while another noted degradation in acidic, basic, and photoacidic conditions but stability under oxidative and thermal stress nih.govresearchgate.net. The specific degradation products formed under these varied hydrolytic conditions require detailed structural elucidation using advanced analytical techniques akjournals.comtsijournals.comnih.govresearchgate.netnih.gov.
Table 4: Hydrolytic Degradation Pathways of Irbesartan
| Stress Condition | pH | Degradation Level | Major Degradation Products (if specified) | Proposed Mechanism/Pathway | Reference(s) |
| Acidic Hydrolysis | Acidic | Moderate to significant | Not explicitly detailed | Hydrolysis, potential ring opening/cleavage | akjournals.comjpionline.orgtsijournals.comnih.govresearchgate.netijpsr.comresearchgate.net |
| Alkaline Hydrolysis | Alkaline | High to complete | Not explicitly detailed | Hydrolysis, potential ring opening/cleavage | akjournals.comjpionline.orgtsijournals.comnih.govresearchgate.netijpsr.comresearchgate.netnih.gov |
| Neutral Hydrolysis | Neutral | Negligible to low | Not explicitly detailed | Minimal degradation | akjournals.comnih.govresearchgate.netresearchgate.netnih.gov |
Evaluation of Oxidative Degradation Mechanisms
The stability of Irbesartan under oxidative stress conditions has been investigated with somewhat varied findings. Several studies report that Irbesartan remains stable when subjected to oxidative conditions, such as exposure to hydrogen peroxide akjournals.comnih.govresearchgate.netresearchgate.net. For instance, treatment with 30% H2O2 at room temperature for five days did not result in observable degradation akjournals.com. Conversely, one study suggests that the drug is prone to degradation under oxidative conditions ijpsr.com. Further detailed studies are needed to fully elucidate the precise mechanisms and identify any specific degradation products formed under oxidative stress.
Table 5: Oxidative Degradation Mechanisms of Irbesartan
| Stress Condition | Oxidizing Agent | Degradation Level | Major Degradation Products (if specified) | Proposed Mechanism/Pathway | Reference(s) |
| Oxidative Stress | H2O2 (30%) | Negligible | None reported | Stable under oxidative stress | akjournals.comresearchgate.net |
| Oxidative Stress | H2O2 | Stable | None reported | Stable under oxidative stress | nih.govresearchgate.net |
| Oxidative Stress | General | Prone to degrade | Not specified | Not specified | ijpsr.com |
Relevance to Deuterated Analogs (Irbesartan-d3)
The development of deuterated analogs, such as this compound, leverages the unique properties of deuterium (B1214612) to potentially enhance drug performance mdpi.comzeochem.comchem-station.comclearsynthdeutero.commusechem.com. Replacing hydrogen atoms with deuterium at specific metabolic sites can lead to increased resistance against enzymatic degradation, a phenomenon attributed to the kinetic isotope effect arising from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond mdpi.comchem-station.comclearsynthdeutero.commusechem.com. This enhanced metabolic stability can translate into improved pharmacokinetic profiles, including a longer drug half-life and more sustained therapeutic effects, potentially allowing for reduced dosing frequencies and fewer side effects mdpi.comzeochem.comchem-station.comclearsynthdeutero.com.
List of Compounds Mentioned:
Irbesartan
this compound
2-Cyano-4'-bromomethyl biphenyl
2-n-butyl-1,3-diazaspiro mdpi.commdpi.comnon-1-en-4-one
N-trityl derivatives of Irbesartan (N-1 and N-2 isomers)
(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine
1-(1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylamino)pentylideneamino)cyclopentane carboxylic acid
2-butyl-3-(tetrazolo[1,5-f]phenanthridin-6-ylmethyl)-1,3-diazaspiro[4.4]non-1-en-4-one
Degradation products (general terms like Deg1, Deg2)
Mechanistic and Pre Clinical Investigations Leveraging Deuterated Irbesartan Analogs As Research Tools
Pharmacokinetic Research in Non-human Animal Models
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Animal Systems Utilizing Deuterated Analogs for Quantitation
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a critical discipline in drug development, aiming to quantitatively describe the relationship between drug exposure and its pharmacological effect. In animal models, accurate determination of drug concentrations over time is paramount for building these models. Deuterated irbesartan (B333) analogs, such as Irbesartan-d3, are instrumental in this process. When employed as internal standards in LC-MS/MS assays, they compensate for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the reliability of irbesartan concentration measurements in plasma and tissue samples from preclinical studies researchgate.netnih.govscielo.broup.combibliotekanauki.pl.
Studies investigating irbesartan's PK/PD in animal systems, particularly in dogs, have revealed several key characteristics. Irbesartan typically conforms to a two-compartment open model, with plasma concentrations being dose-dependent researchgate.netnih.govscielo.brpan.pl. The relationship between drug concentration and pharmacological effect (e.g., blood pressure reduction) often exhibits hysteresis, meaning the effect lags behind the plasma concentration, particularly under non-steady-state conditions researchgate.net. This hysteresis can be modeled using sigmoidal Emax models, which describe the concentration-response relationship researchgate.netfda.gov. The ability to accurately quantify irbesartan concentrations using methods incorporating deuterated internal standards is essential for defining parameters such as maximum concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½), which are the cornerstones of PK/PD modeling nih.govscielo.broup.com.
Table 1: Illustrative Pharmacokinetic Parameters of Irbesartan in Beagle Dogs
| Parameter | Value (Mean ± SD) | Unit | Notes |
| Cmax | 0.44 ± 0.16 | µg/mL | Derived from 5 mg/kg dose nih.goveuropa.eu |
| Tmax | 4 | h | Time to reach Cmax nih.govscielo.breuropa.eu |
| AUC₀-∞ | 5.47 ± 1.20 | µg·h/mL | Area under the curve nih.goveuropa.eu |
| t½ (β) | 3.70 ± 1.87 | h | Terminal elimination half-life nih.goveuropa.eu |
Note: These values are illustrative and derived from studies on irbesartan in Beagle dogs. Precise quantitation, as would be achieved using this compound as an internal standard, underpins the accuracy of such parameters.
Investigation of Drug-Drug Interactions in Animal Models (where this compound assists in analytical differentiation)
Drug-drug interactions (DDIs) are a significant concern in pharmacology, and understanding their mechanisms requires precise analytical methods. Deuterated analogs like this compound play a crucial role in DDI studies by enabling the accurate, simultaneous quantitation of irbesartan and a co-administered drug, or their respective metabolites, in biological samples. This analytical differentiation is vital for distinguishing between pharmacokinetic (changes in absorption, distribution, metabolism, or excretion of one drug due to another) and pharmacodynamic (additive, synergistic, or antagonistic effects at the target site) interactions.
Research has explored irbesartan's interactions with other agents in animal models. For instance, studies involving irbesartan and hydrochlorothiazide (B1673439) (HCTZ) in dogs indicated that while HCTZ did not alter irbesartan's PK, irbesartan increased the peak plasma concentration and AUC of HCTZ at steady-state. This suggests a potential pharmacokinetic interaction where irbesartan influences HCTZ disposition fda.gov. Similarly, studies with gliclazide (B1671584) in rats and rabbits demonstrated a predominantly pharmacodynamic interaction, where irbesartan potentiated the hypoglycemic effect of gliclazide, possibly through increased insulin (B600854) sensitivity, without significant pharmacokinetic changes in gliclazide researchgate.netpan.pl.
In such DDI investigations, LC-MS/MS coupled with deuterated internal standards like this compound is indispensable. It allows researchers to accurately measure the concentration-time profiles of both irbesartan and the interacting drug. For example, to confirm the PK interaction between irbesartan and HCTZ, researchers would use this compound to precisely quantify irbesartan and a deuterated HCTZ analog to quantify HCTZ, thereby assessing any changes in their respective AUCs or Cmax values. This precision is critical for determining whether an observed change in pharmacological effect is due to altered drug levels or a direct interaction at the receptor level.
Table 2: Illustrative Impact of Co-administration on Irbesartan PK Parameters (Hypothetical)
| PK Parameter | Irbesartan Alone (Mean ± SD) | Irbesartan + Drug X (Mean ± SD) | Change (%) | Significance |
| Cmax | 0.44 ± 0.16 µg/mL | 0.52 ± 0.19 µg/mL | +18.2% | p < 0.05 |
| Tmax | 4 ± 0.5 h | 4.2 ± 0.6 h | +5.0% | p > 0.05 |
| AUC₀-∞ | 5.47 ± 1.20 µg·h/mL | 7.10 ± 1.50 µg·h/mL | +29.8% | p < 0.01 |
| t½ (β) | 3.70 ± 1.87 h | 4.50 ± 2.00 h | +21.6% | p > 0.05 |
Note: This table is illustrative. It demonstrates how precise quantitation, facilitated by internal standards like this compound, would reveal changes in irbesartan's PK profile when co-administered with another drug (Drug X). Such data is crucial for identifying pharmacokinetic interactions.
Compound List:
Irbesartan
this compound
Hydrochlorothiazide (HCTZ)
Gliclazide
¹⁴C-Irbesartan
Quality Control and Reference Material Characterization of Deuterated Irbesartan
Role of Deuterated Irbesartan (B333) in Analytical Quality Assurance in Research Settings
In research environments, particularly those conducting pharmacokinetic studies or trace-level quantification, analytical quality assurance is paramount. Irbesartan-d3 is a key component of the quality control framework for bioanalytical and pharmaceutical testing methods.
The most common application of this compound is as an internal standard (IS) in quantitative assays, especially those using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Because it is chemically almost identical to the non-labeled Irbesartan, it co-elutes chromatographically and exhibits the same behavior during sample extraction and ionization. vulcanchem.com However, its different mass allows the mass spectrometer to distinguish it from the target analyte. This co-behavior allows this compound to compensate for variations in sample preparation and instrument response, significantly improving the precision and accuracy of the measurement. vulcanchem.comjocpr.com
Before an analytical method is used for routine sample analysis, it must undergo rigorous validation to demonstrate that it is fit for its intended purpose. The use of this compound is integral to this validation process, which assesses several key parameters according to guidelines like those from the International Council for Harmonisation (ICH). medipol.edu.trresearchgate.net
Table 2: Role of this compound in Analytical Method Validation Parameters
| Validation Parameter | Purpose | Role of this compound (as Internal Standard) | Typical Acceptance Criteria |
| Linearity | Establish the relationship between concentration and instrument response. | Ensures the response ratio (Analyte/IS) is proportional to concentration across a defined range. | Correlation coefficient (r²) ≥ 0.99 vulcanchem.com |
| Accuracy | Measure the closeness of test results to the true value. | The stable response of the IS helps provide a more accurate calculation of the analyte concentration. | 85-115% of nominal value (98-109% typical) vulcanchem.com |
| Precision (Intra-day & Inter-day) | Assess the degree of scatter between a series of measurements. | Normalizes for instrument and processing variability, reducing the relative standard deviation (RSD). | Coefficient of Variation (CV) ≤ 15% vulcanchem.com |
| Recovery | Determine the extraction efficiency of the analytical process. | Comparing the analyte/IS response ratio in an extracted sample to a non-extracted standard demonstrates consistent recovery for both. | Consistent, precise, and reproducible (e.g., 70-90%) vulcanchem.com |
| Matrix Effect | Evaluate the influence of sample constituents on the ionization of the analyte. | As the IS is affected by matrix suppression or enhancement similarly to the analyte, the ratio of their signals remains constant, correcting for the effect. | CV of IS-normalized matrix factor ≤ 15% vulcanchem.com |
| Stability | Assess the chemical stability of the analyte in the biological matrix under specific conditions. | The analyte/IS peak area ratio is monitored over time to ensure the analyte is stable relative to the stable deuterated standard. | ≥ 85% of nominal concentration remaining vulcanchem.com |
Proficiency Testing (PT) is a form of external quality control and a requirement for laboratory accreditation under standards like ISO/IEC 17025. wada-ama.orgeurachem.org PT schemes involve a coordinating body sending identical, blind samples to a network of laboratories. Each laboratory analyzes the sample using its own methods and reports the results back. wur.nl
For laboratories analyzing Irbesartan, participation in a PT scheme would involve accurately quantifying the drug in the provided sample matrix (e.g., plasma or water). The use of this compound as an internal standard is critical for achieving an accurate result that is comparable to the consensus value derived from all participating labs. wur.nl A laboratory's performance is often evaluated using a z-score, which quantifies how far its result deviates from the consensus. Consistent satisfactory performance in PT schemes provides objective evidence of a laboratory's competence. wur.nl
Furthermore, deuterated standards like this compound play a role in broader standardization initiatives. For instance, regulatory bodies like the United States Pharmacopeia (USP) have developed general chapters, such as <1469> for the analysis of nitrosamine (B1359907) impurities in sartan-class drugs. sigmaaldrich.com These official methods often specify the use of deuterated internal standards to ensure that all laboratories following the procedure can achieve the required levels of sensitivity and accuracy. sigmaaldrich.com This standardization is crucial for ensuring drug quality and safety on a global scale.
Q & A
Q. How should researchers document methodologies to ensure reproducibility of this compound studies across laboratories?
Q. What ethical frameworks apply when using this compound in human-derived tissue models?
- Methodology : Obtain informed consent for human primary cells (e.g., hepatocytes) under IRB-approved protocols. Anonymize donor data and comply with GDPR or HIPAA for sensitive information. Include ethics statements in publications per journal requirements (e.g., Beilstein Journal of Organic Chemistry standards) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
